molecular formula C13H16N4O2 B13988045 6-Nitro-1-(piperidin-1-ylmethyl)indazole CAS No. 24240-49-1

6-Nitro-1-(piperidin-1-ylmethyl)indazole

Cat. No.: B13988045
CAS No.: 24240-49-1
M. Wt: 260.29 g/mol
InChI Key: KVWSKXZXWGYELY-UHFFFAOYSA-N
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Description

6-Nitro-1-(piperidin-1-ylmethyl)indazole is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The presence of a nitro group at the 6th position and a piperidin-1-ylmethyl group at the 1st position of the indazole ring enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1-(piperidin-1-ylmethyl)indazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1-(piperidin-1-ylmethyl)indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, base (e.g., sodium hydroxide)

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

Major Products Formed

    Reduction: 6-Amino-1-(piperidin-1-ylmethyl)indazole

    Substitution: Various substituted indazole derivatives depending on the nucleophile used

    Oxidation: N-oxides of this compound

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Nitro-1-(piperidin-1-ylmethyl)indazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the nitro and piperidin-1-ylmethyl groups, which confer enhanced reactivity and a broader spectrum of biological activities. This dual functionality makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

24240-49-1

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

6-nitro-1-(piperidin-1-ylmethyl)indazole

InChI

InChI=1S/C13H16N4O2/c18-17(19)12-5-4-11-9-14-16(13(11)8-12)10-15-6-2-1-3-7-15/h4-5,8-9H,1-3,6-7,10H2

InChI Key

KVWSKXZXWGYELY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2

Origin of Product

United States

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